molecular formula C13H14N2O B2812033 2-(2,2-Dimethylpropanoyl)-3-(3-pyridyl)prop-2-enenitrile CAS No. 890879-40-0

2-(2,2-Dimethylpropanoyl)-3-(3-pyridyl)prop-2-enenitrile

Cat. No. B2812033
CAS RN: 890879-40-0
M. Wt: 214.268
InChI Key: NNDPQNVZKPHVFM-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-3-(3-pyridyl)prop-2-enenitrile (DMPP) is an organic compound that is used in various scientific research applications. It is known for its unique properties, such as its ability to act as a ligand in coordination chemistry and its ability to form a variety of coordination complexes. DMPP is also used as an intermediate in the synthesis of various compounds, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Synthesis of Complex Compounds : The compound has been used in the synthesis of various complex chemical structures. For example, its reaction with copper(II) acetate has been utilized to synthesize 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles, which are valuable in chemical research (Yun & Kim, 2002).

  • Formation of Supramolecular Complexes : It has been instrumental in the formation of new supramolecular complexes, as demonstrated in the synthesis and structural analysis of multidentate dicyanoisophorone-based ligands, leading to diverse structural Ag(I) supramolecular complexes (Jin et al., 2013).

  • Photophysical Properties Studies : This compound has been used in studies focusing on the photophysical properties and frontier orbitals of certain chemical structures, providing insights into their electronic absorption spectra and solvatochromism (Percino et al., 2016).

  • Investigation of Magnetic Properties : The magnetic properties of dimeric copper(II) complexes, where the compound is a component, have been studied. This research helps in understanding the magnetic interactions in such complexes (Muto et al., 1986).

  • Development of Pharmaceutical Intermediates : It's also been utilized in developing efficient methods for preparing pharmaceutical intermediates. For instance, its use in the Negishi coupling protocol offers a straightforward approach to synthesizing key intermediates (Kwak et al., 2009).

properties

IUPAC Name

(2Z)-4,4-dimethyl-3-oxo-2-(pyridin-3-ylmethylidene)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-13(2,3)12(16)11(8-14)7-10-5-4-6-15-9-10/h4-7,9H,1-3H3/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDPQNVZKPHVFM-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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